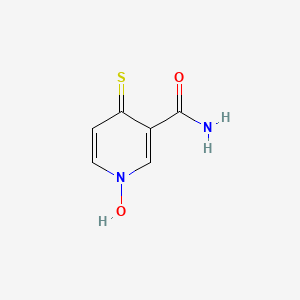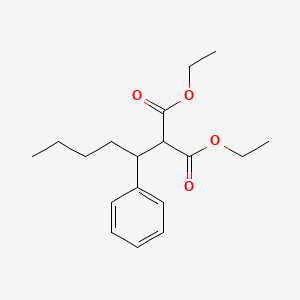
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol is an organic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyladamantane, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the desired position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the adamantane core.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions: 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Chromium trioxide, PCC, solvents (e.g., dichloromethane).
Reduction: LiAlH4, solvents (e.g., ether, THF).
Major Products:
- Substitution reactions yield various substituted adamantane derivatives.
- Oxidation reactions produce carbonyl-containing adamantane derivatives.
- Reduction reactions result in dehalogenated or dehydroxylated adamantane derivatives.
科学研究应用
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including nanomaterials and high-performance polymers.
作用机制
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to the compound’s biological activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
1-(5-Bromo-2-methoxyphenyl)adamantane: Similar structure but lacks the hydroxyl group.
2-(Adamantan-1-yl)-4-bromoanisole: Another adamantane derivative with a bromine atom and methoxy group on the phenyl ring.
1-(5-Bromo-2-methoxyphenyl)tricyclo[3.3.1.13,7]decane: A tricyclic adamantane derivative with similar substituents.
Uniqueness: 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol is unique due to the presence of both a hydroxyl group and a bromine atom, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups with the adamantane core makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C17H21BrO2 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
3-(5-bromo-2-methoxyphenyl)adamantan-1-ol |
InChI |
InChI=1S/C17H21BrO2/c1-20-15-3-2-13(18)5-14(15)16-6-11-4-12(7-16)9-17(19,8-11)10-16/h2-3,5,11-12,19H,4,6-10H2,1H3 |
InChI 键 |
BFMASLZFCJADFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




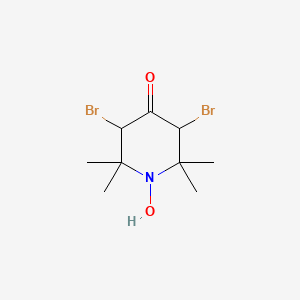
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
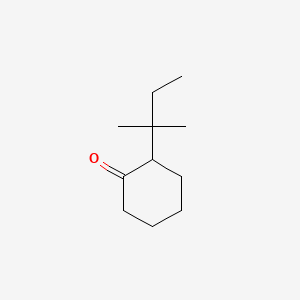

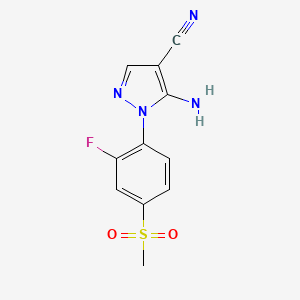
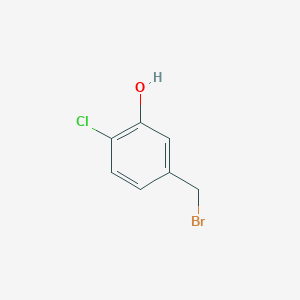

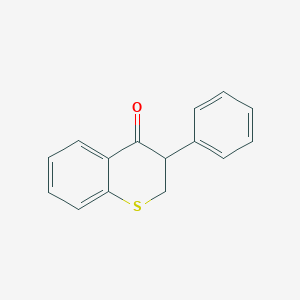
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
